2-tert-Butoxycarbonylamino-3-(tetrahydro-pyran-4-yl)-acrylic acid methyl ester
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Overview
Description
2-tert-Butoxycarbonylamino-3-(tetrahydro-pyran-4-yl)-acrylic acid methyl ester is a synthetic organic compound with the molecular formula C14H25NO5. This compound is characterized by the presence of a tert-butoxycarbonylamino group, a tetrahydro-pyran ring, and an acrylic acid methyl ester moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylamino-3-(tetrahydro-pyran-4-yl)-acrylic acid methyl ester typically involves the following steps:
Formation of the Tetrahydro-Pyran Ring: The tetrahydro-pyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol.
Introduction of the tert-Butoxycarbonylamino Group: This step involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the acrylic acid moiety with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxycarbonylamino-3-(tetrahydro-pyran-4-yl)-acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or amides.
Scientific Research Applications
2-tert-Butoxycarbonylamino-3-(tetrahydro-pyran-4-yl)-acrylic acid methyl ester is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butoxycarbonylamino-3-(tetrahydro-pyran-4-yl)-acrylic acid methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The presence of the Boc-protected amino group allows for selective reactions, making it a valuable tool in chemical biology.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butoxycarbonylamino-3-(tetrahydro-pyran-4-yl)-propionic acid methyl ester
- 2-tert-Butoxycarbonylamino-3-(tetrahydro-pyran-4-yl)-butyric acid methyl ester
Uniqueness
2-tert-Butoxycarbonylamino-3-(tetrahydro-pyran-4-yl)-acrylic acid methyl ester is unique due to its acrylic acid moiety, which imparts distinct reactivity compared to its propionic and butyric acid counterparts. This structural difference allows for unique applications in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
methyl (Z)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(17)15-11(12(16)18-4)9-10-5-7-19-8-6-10/h9-10H,5-8H2,1-4H3,(H,15,17)/b11-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTVMWCZNHZWEB-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CC1CCOCC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=C\C1CCOCC1)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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